An In-depth Technical Guide to 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
An In-depth Technical Guide to 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile, commonly known as Boc-ON. It is a widely utilized reagent in organic synthesis, particularly for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto primary and secondary amines. This guide details its chemical properties, applications, and provides in-depth experimental protocols for its synthesis and use.
Chemical and Physical Properties
2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile is a stable, crystalline solid that serves as an efficient and highly reactive reagent for the tert-butoxycarbonylation of amino acids and other amine-containing compounds. Its key properties are summarized in the table below.
| Property | Value | References |
| Molecular Formula | C₁₃H₁₄N₂O₃ | |
| Molecular Weight | 246.26 g/mol | |
| CAS Number | 58632-95-4 | |
| Appearance | White crystalline powder | |
| Melting Point | 85-88 °C | |
| Solubility | Soluble in dioxane, acetone, methanol, and benzene. Insoluble in water. | |
| Storage Temperature | −20°C |
Applications in Organic Synthesis
The primary application of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile is as a reagent for the introduction of the tert-butoxycarbonyl (Boc) protecting group, a crucial step in peptide synthesis and the development of complex organic molecules. The Boc group is favored for its stability under a wide range of reaction conditions and its facile removal under mild acidic conditions.
Advantages of Boc-ON include:
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High Reactivity: It reacts efficiently with amines at room temperature.
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Stability: It is a stable, crystalline solid that is easy to handle and store.
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Clean Byproducts: The main byproduct, 2-hydroxyimino-2-phenylacetonitrile, is easily removed by extraction.
Experimental Protocols
Synthesis of 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
This protocol is adapted from Organic Syntheses.
Materials:
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2-hydroxyimino-2-phenylacetonitrile
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Phosgene (in benzene solution)
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N,N-dimethylaniline
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Dioxane
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Benzene
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Magnesium sulfate
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Methanol
Procedure:
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In a three-necked round-bottomed flask equipped with a dropping funnel, mechanical stirrer, and thermometer, a solution of phosgene in benzene is charged and cooled in an ice bath.
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A solution of 2-hydroxyimino-2-phenylacetonitrile and N,N-dimethylaniline in a mixture of dioxane and benzene is added dropwise to the cooled phosgene solution over 1 hour, maintaining the temperature at 5–6 °C.
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The reaction mixture is stirred for an additional period.
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The mixture is then washed successively with water, cold dilute hydrochloric acid, and water.
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The organic layer is dried over anhydrous magnesium sulfate and concentrated under reduced pressure.
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The resulting crude product is purified by recrystallization from methanol to yield pure 2-tert-butoxycarbonyloxyimino-2-phenylacetonitrile.
General Protocol for the Boc Protection of Amino Acids
This protocol provides a general procedure for the N-terminal protection of amino acids using Boc-ON.
Materials:
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Amino acid
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2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON)
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Triethylamine
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50% aqueous dioxane
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Water
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Ethyl acetate
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5% citric acid solution
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Anhydrous sodium sulfate or magnesium sulfate
Procedure:
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The amino acid is dissolved in 50% aqueous dioxane containing triethylamine.
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Boc-ON (a 1.1 molar equivalent) is added to the solution at room temperature with stirring.
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The reaction is typically complete within 4-5 hours.
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Water is added to the reaction mixture.
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The aqueous layer is washed with an organic solvent (e.g., ethyl acetate) to remove the 2-hydroxyimino-2-phenylacetonitrile byproduct.
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The aqueous phase, containing the N-Boc-protected amino acid salt, is then acidified with a 5% citric acid solution.
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The N-Boc-protected amino acid is extracted into an organic solvent.
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The combined organic extracts are dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure to yield the purified N-Boc-protected amino acid.
Safety Information
2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile is harmful if swallowed, in contact with skin, or if inhaled. It causes skin and serious eye irritation and may cause respiratory irritation. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.
Diagrams
Caption: Synthesis workflow for 2-(tert-butoxycarbonyloxyimino)-2-phenylacetonitrile (Boc-ON).
Caption: Experimental workflow for the Boc protection of an amino acid using Boc-ON.
Caption: Logical relationship of the Boc deprotection mechanism.
